- Aerobic Visible-Light-Driven Borylation of Heteroarenes in a Gel NanoreactorOrganic Letters, 2021, 23(6), 2320-2325,
Cas no 942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone)

942070-32-8 structure
Produktname:1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
CAS-Nr.:942070-32-8
MF:C12H17BO3S
MW:252.137582540512
MDL:MFCD08063138
CID:839633
PubChem ID:53398602
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
- 5-Acetylthiophene-2-boronic acid pinacol ester
- 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone
- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]ethanone (ACI)
- 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
- 2-(5-Acetylthien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-6729138
- 1-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-THIENYL]ETHANONE
- SCHEMBL12785064
- AKOS015950059
- CS-0189952
- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
- DTXSID10694515
- MB05325
- D71557
- MFCD08063138
- PS-12993
- 942070-32-8
-
- MDL: MFCD08063138
- Inchi: 1S/C12H17BO3S/c1-8(14)9-6-7-10(17-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3
- InChI-Schlüssel: NQCVKFAFBSIAPA-UHFFFAOYSA-N
- Lächelt: O=C(C)C1=CC=C(B2OC(C)(C)C(C)(C)O2)S1
Berechnete Eigenschaften
- Genaue Masse: 252.099
- Monoisotopenmasse: 252.099
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 2
- Komplexität: 314
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 63.8A^2
Experimentelle Eigenschaften
- Dichte: 1.12±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 64-66 ºC
- PSA: 63.77000
- LogP: 2.24990
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB389978-5 g |
5-Acetylthiophene-2-boronic acid pinacol ester |
942070-32-8 | 5g |
€326.70 | 2023-04-25 | ||
Enamine | EN300-6729138-2.5g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 2.5g |
$838.0 | 2025-03-13 | |
Enamine | EN300-6729138-0.25g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 0.25g |
$393.0 | 2025-03-13 | |
Ambeed | A106507-100mg |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |
942070-32-8 | 98+% | 100mg |
$8.0 | 2025-02-21 | |
Ambeed | A106507-5g |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |
942070-32-8 | 98+% | 5g |
$130.0 | 2025-02-21 | |
TRC | T302848-500mg |
1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone |
942070-32-8 | 500mg |
$ 115.00 | 2022-06-02 | ||
Enamine | EN300-6729138-10.0g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 10.0g |
$1839.0 | 2025-03-13 | |
Enamine | EN300-6729138-1.0g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 1.0g |
$428.0 | 2025-03-13 | |
Chemenu | CM219243-25g |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |
942070-32-8 | 95 % | 25g |
$831 | 2021-08-04 | |
Enamine | EN300-6729138-0.1g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 0.1g |
$376.0 | 2025-03-13 |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , Oxygen , 1,1-Dimethylethyl N-[(1S)-4-(octadecylamino)-1-[(octadecylamino)carbonyl]-4-oxob… Solvents: Acetonitrile , Water ; 1.5 min, rt → 150 °C; 150 °C → rt; 2 h, 23 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene ; rt → 120 °C; 4 h, 120 °C
Referenz
- Imide sulfonate photoacid generator with high yield of acid, composition and application thereof, China, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 1 h, 90 °C
Referenz
- Preparation of pyrimidine compounds as tuberculosis inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt
1.2 30 min, rt
1.2 30 min, rt
Referenz
- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalizationTetrahedron, 2008, 64(26), 6103-6114,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 2 h, rt → 90 °C
Referenz
- 3-(3H-Imidazo[4,5-c]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 5-Methyl-2-(3-thienyl)pyridine Solvents: Tetrahydrofuran ; 2 min, rt
1.2 12 h, 80 °C
1.2 12 h, 80 °C
Referenz
- Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of SubstratesJournal of the American Chemical Society, 2021, 143(13), 5022-5037,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C
1.2 18 h
1.2 18 h
Referenz
- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and HeteroaromaticsOrganic Letters, 2021, 23(5), 1561-1565,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Dodecanenitrile , Diisopropylethylamine Solvents: Acetonitrile , Water ; 30 min, 1 atm, 23 °C
Referenz
- Rapid Access to Borylated Thiophenes Enabled by Visible LightOrganic Letters, 2020, 22(8), 3273-3278,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; < 1 atm, 40 °C
Referenz
- Stereocomplementary asymmetric bioreduction of boron-containing ketones mediated by alcohol dehydrogenasesTetrahedron: Asymmetry, 2011, 22(18-19), 1772-1777,
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Raw materials
- 2-Acetyl-5-chlorothiophene
- (5-acetylthiophen-2-yl)boronic acid
- 2,3-Dimethylbutane-2,3-diol
- 2-Acetylthiophene
- Bis(pinacolato)diborane
- Ethanone,1-(5-amino-2-thienyl)-
- Pinacolborane
- 1-(5-bromothiophen-2-yl)ethan-1-one
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Preparation Products
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Verwandte Literatur
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone
942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone) Verwandte Produkte
- 2172594-74-8(4-(3-hydroxyoxetan-3-yl)oxane-4-carboxylic acid)
- 1646617-17-5(5-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid)
- 2148609-58-7(3-(2-bromo-5-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine)
- 1869390-15-7(methyl 2-amino-3-(4-propoxy-1H-pyrazol-1-yl)propanoate)
- 2639423-24-6(Tert-butyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)
- 2162244-99-5(2-(3-amino-5,5-dimethylthian-3-yl)acetamide)
- 1694356-64-3(4-{[(Benzyloxy)carbonyl]amino}-1-phenylpiperidine-4-carboxylic acid)
- 1211535-24-8(2-Bromo-5-chloro-3-iodopyridine)
- 1550813-23-4(4-(6-methoxypyridin-2-yl)butanoic acid)
- 953228-60-9(methyl 4-(2-{6-methyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}acetamido)benzoate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:942070-32-8)1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

Reinheit:99%/99%/99%
Menge:1.0g/5.0g/10.0g
Preis ($):193.0/303.0/404.0